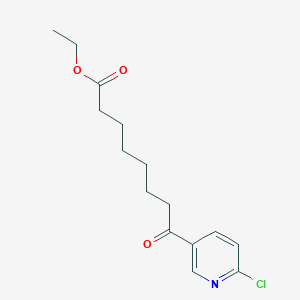

Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate” is an ester compound, which are often used in a wide range of applications from plastics to pharmaceuticals. The “6-chloropyridin-3-YL” part suggests that it contains a pyridine ring, a common structure in many pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation and stereochemistry of the molecule. This typically involves techniques like X-ray crystallography or NMR spectroscopy . Without specific data, a detailed analysis isn’t possible.

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the ester group and the pyridine ring. The ester could undergo hydrolysis, transesterification, and other reactions typical of esters. The pyridine ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Ester compounds often have pleasant smells and are frequently used in perfumes .

Applications De Recherche Scientifique

Anticancer Agents

- Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a related compound, was synthesized and studied for its potential as an anticancer agent. The effects of related pyridooxazines and pyridothiazines on the proliferation of cultured L1210 cells and the survival of mice with P388 leukemia were explored (Temple et al., 1983).

Synthesis Methods

- Research on asymmetric synthesis methods led to the creation of Ethyl 3-chloro-2-hydroxyoctanoate, showcasing the process of transforming Ethyl 3-chloro-2-oxooctanoate using baker’s yeast (Tsuboi et al., 1987).

Insecticidal Activity

- A compound structurally similar to Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate demonstrated insecticidal activity, suggesting potential applications in pest control (Shi et al., 2008).

Chemical Structure Studies

- The chemical structure of related compounds has been extensively studied, contributing to our understanding of the molecular architecture and potential applications of similar compounds (Horni et al., 1994).

Enzymatic Reduction

- The enzymatic reduction of a similar compound, Ethyl 8-chloro-6-oxooctanoate, was studied, highlighting its potential as a chiral precursor in various syntheses (Chen et al., 2014).

Organic Synthesis

- Ethyl 2-methyl-2,3-butadienoate, similar in structure to the target compound, was used in the synthesis of highly functionalized tetrahydropyridines. This showcases the broader applications of similar ethyl ester compounds in organic synthesis (Zhu et al., 2003).

Crystallography

- Crystal structure analysis of compounds related to Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate has been conducted, providing insights into their molecular configurations and potential applications (Hu et al., 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-2-20-15(19)8-6-4-3-5-7-13(18)12-9-10-14(16)17-11-12/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJQZWOCSSZHSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641803 |

Source

|

| Record name | Ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate | |

CAS RN |

890100-72-8 |

Source

|

| Record name | Ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.